molecular formula C14H9ClN2S2 B5836915 N-(2-chlorophenyl)-1,3-benzothiazole-2-carbothioamide

N-(2-chlorophenyl)-1,3-benzothiazole-2-carbothioamide

Cat. No.: B5836915
M. Wt: 304.8 g/mol
InChI Key: GKNCIURXRFMHSA-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-1,3-benzothiazole-2-carbothioamide is a chemical compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, which is fused with a carbothioamide group and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-1,3-benzothiazole-2-carbothioamide typically involves the reaction of 2-aminobenzothiazole with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiourea to form the final product. The reaction conditions are mild, and the yield of the product is generally high.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improves the overall efficiency of the process. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase yields.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-1,3-benzothiazole-2-carbothioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.

    Medicine: It has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.

    Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1,3-benzothiazole-2-carbothioamide involves its interaction with various molecular targets. In biological systems, the compound can inhibit the activity of enzymes involved in cell division, leading to the suppression of cancer cell growth. It can also disrupt the cell membrane of bacteria and fungi, resulting in their death. The exact molecular pathways involved in these processes are still under investigation.

Comparison with Similar Compounds

N-(2-chlorophenyl)-1,3-benzothiazole-2-carbothioamide can be compared with other benzothiazole derivatives such as:

    2-aminobenzothiazole: Lacks the chlorophenyl and carbothioamide groups, resulting in different biological activities.

    2-chlorobenzothiazole: Contains a chlorine atom on the benzothiazole ring, leading to different reactivity.

    Benzothiazole-2-thiol: Contains a thiol group instead of a carbothioamide group, affecting its chemical properties.

The uniqueness of this compound lies in its combination of the chlorophenyl and carbothioamide groups, which confer specific biological activities and chemical reactivity that are not observed in other benzothiazole derivatives.

Properties

IUPAC Name

N-(2-chlorophenyl)-1,3-benzothiazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2S2/c15-9-5-1-2-6-10(9)16-13(18)14-17-11-7-3-4-8-12(11)19-14/h1-8H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNCIURXRFMHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=S)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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